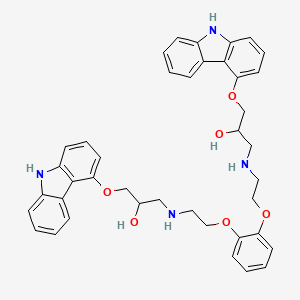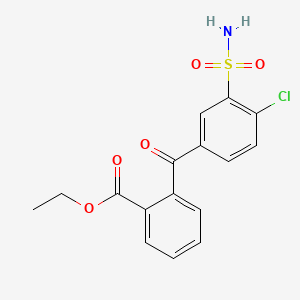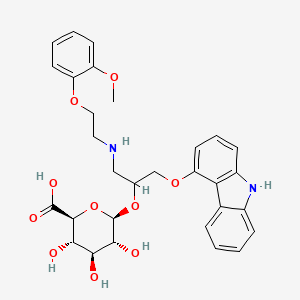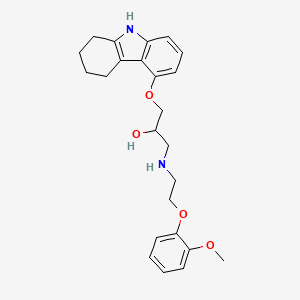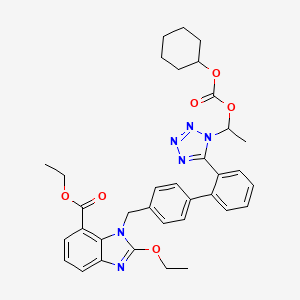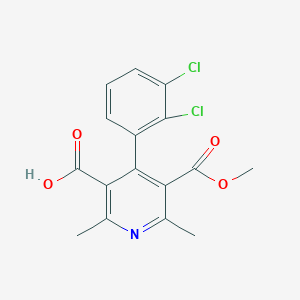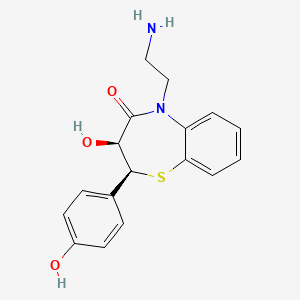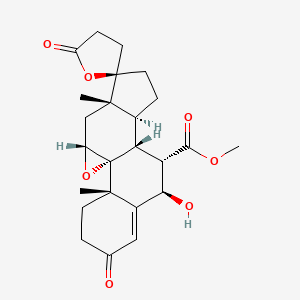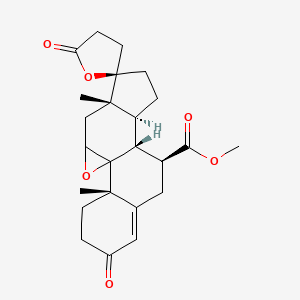
Axitinib Impurity 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Axitinib Impurity 2 is a chemical compound associated with Axitinib, a second-generation tyrosine kinase inhibitor. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. This compound is one of the degradation products or by-products formed during the synthesis or storage of Axitinib .
化学反応の分析
Axitinib Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .
科学的研究の応用
Axitinib Impurity 2 is primarily studied in the context of pharmaceutical research to understand the stability, efficacy, and safety of Axitinib. It is used in analytical method development and validation to ensure the purity and quality of Axitinib. Additionally, studying this compound helps in understanding the degradation pathways and potential toxicities associated with Axitinib .
作用機序
The mechanism of action of Axitinib Impurity 2 is not well-documented. it is hypothesized that its principal mechanism of action is similar to that of Axitinib, which involves the inhibition of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks angiogenesis, tumor growth, and metastases .
類似化合物との比較
Axitinib Impurity 2 can be compared with other impurities and degradation products of tyrosine kinase inhibitors such as Zanubrutinib and Upadacitinib. These compounds share similar mechanisms of action but differ in their chemical structures and specific targets. This compound is unique in its association with Axitinib and its specific degradation pathway .
Similar Compounds::- Zanubrutinib Impurity 1
- Upadacitinib Impurity 2
- Axitinib Impurity 1
特性
CAS番号 |
1428728-83-9 |
|---|---|
分子式 |
C44H36N8O2S2 |
分子量 |
772.9 g/mol |
IUPAC名 |
N-methyl-2-[[6-[3-[3-[2-(methylcarbamoyl)phenyl]sulfanyl-1H-indazol-6-yl]-2,4-dipyridin-2-ylcyclobutyl]-1H-indazol-3-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C44H36N8O2S2/c1-45-41(53)29-11-3-5-15-35(29)55-43-27-19-17-25(23-33(27)49-51-43)37-39(31-13-7-9-21-47-31)38(40(37)32-14-8-10-22-48-32)26-18-20-28-34(24-26)50-52-44(28)56-36-16-6-4-12-30(36)42(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52) |
InChIキー |
AMFHQHPHCWAIPO-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=CC=C1SC2=NNC3=C2C=CC(=C3)C4C(C(C4C5=CC=CC=N5)C6=CC7=C(C=C6)C(=NN7)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


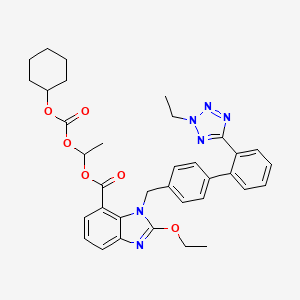
![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)
![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)
